molecular formula C16H22N2O5 B046593 4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione CAS No. 120040-29-1

4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione

Cat. No. B046593
M. Wt: 320.34 g/mol
InChI Key: NZYIYVRUIKGXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione, also known as MTMP, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MTMP belongs to the family of piperazine derivatives and is a white crystalline powder that is soluble in water and ethanol.

Mechanism Of Action

4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is believed to exert its pharmacological effects by acting as a dopamine receptor agonist and a serotonin receptor antagonist. It has been shown to increase the release of dopamine and inhibit the reuptake of serotonin, leading to increased neurotransmitter activity in the brain.

Biochemical And Physiological Effects

4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function, and reducing oxidative stress in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has several advantages for use in lab experiments, including its high solubility in water and ethanol, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its pharmacological effects.

Future Directions

There are several future directions for research on 4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione, including investigating its potential use in the treatment of neurodegenerative disorders, exploring its effects on other neurotransmitter systems, and further understanding its mechanism of action. Additionally, further research is needed to fully understand the potential risks and benefits of 4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione for use in humans.
Conclusion:
In conclusion, 4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is a chemical compound that has shown promise for use in various scientific applications, including as an antidepressant, anxiolytic, and antipsychotic agent. Its mechanism of action involves acting as a dopamine receptor agonist and a serotonin receptor antagonist, leading to increased neurotransmitter activity in the brain. While there are limitations to its use, further research is needed to fully understand its potential benefits and risks for use in humans.

Synthesis Methods

4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione can be synthesized using a multi-step process involving the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting product with 4-methyl-2,5-piperazinedione. The final product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been studied for its potential use in various scientific applications, including as an antidepressant, anxiolytic, and antipsychotic agent. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

120040-29-1

Product Name

4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione

Molecular Formula

C16H22N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

(6Z)-1-methyl-6-[(2,4,5-trimethoxy-3-methylphenyl)methylidene]piperazine-2,5-dione

InChI

InChI=1S/C16H20N2O5/c1-9-14(22-4)10(7-12(21-3)15(9)23-5)6-11-16(20)17-8-13(19)18(11)2/h6-7H,8H2,1-5H3,(H,17,20)/b11-6-

InChI Key

NZYIYVRUIKGXFK-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC(=C1OC)OC)/C=C\2/C(=O)NCC(=O)N2C)OC

SMILES

CC1=C(C(=CC(=C1OC)OC)C=C2C(=O)NCC(=O)N2C)OC

Canonical SMILES

CC1=C(C(=CC(=C1OC)OC)C=C2C(=O)NCC(=O)N2C)OC

synonyms

4-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione
4-MTMP

Origin of Product

United States

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